![molecular formula C4H4ClN5O2 B1594484 6-Chloro-5-nitropyrimidine-2,4-diamine CAS No. 6036-64-2](/img/structure/B1594484.png)
6-Chloro-5-nitropyrimidine-2,4-diamine
Overview
Description
6-Chloro-5-nitropyrimidine-2,4-diamine (6-Cl-5-NP-2,4-D) is an organic compound that has been used in various scientific studies and research applications. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound that consists of a ring structure containing at least one heteroatom. 6-Cl-5-NP-2,4-D has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical and physiological tool in various studies.
Scientific Research Applications
Chemical Transformations and Derivatives
6-Chloro-5-nitropyrimidine-2,4-diamine has been extensively studied for its chemical transformation capabilities. Research has shown that it can undergo oxidation processes, forming derivatives like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine (Cowden & Jacobson, 1980). Additionally, it can be condensed with amino acids to produce various stereoisomers, as seen in the synthesis of tetrahydropteridine C6-stereoisomers (Bailey, Chandrasekaran & Ayling, 1992).
Antiproliferative Properties
There's significant interest in the antiproliferative activity of 6-Chloro-5-nitropyrimidine-2,4-diamine derivatives. Research has identified several compounds showing notable activity against various cell lines, suggesting potential applications in cancer research (Otmar, Masojídková, Votruba & Holý, 2004).
Synthetic Applications
The compound's utility in the synthesis of other chemicals, such as olomoucine, has been highlighted. This is attributed to its role as a building block in the regiocontrolled synthesis of highly substituted purines (Hammarström, Smith, Talamas, Labadie & Krauss, 2002).
Structural Studies
Structural analysis of 6-Chloro-5-nitropyrimidine-2,4-diamine and its derivatives has been conducted, providing insights into their molecular configurations. X-ray diffraction studies have been used to understand the geometric parameters of these molecules (Rybalova, Sedova, Bagryanskaya, Gatilov & Shkurko, 2001).
properties
IUPAC Name |
6-chloro-5-nitropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPNYCCQLFXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290607 | |
Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropyrimidine-2,4-diamine | |
CAS RN |
6036-64-2 | |
Record name | 6036-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6036-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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